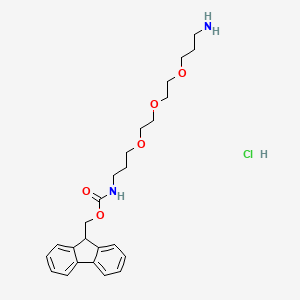

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride is a complex organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino-functionalized polyether chain. This compound is often utilized in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Wissenschaftliche Forschungsanwendungen

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the protection of amino groups during peptide synthesis, which is crucial for the production of peptides and proteins. Additionally, it is used in the development of functional materials and bio-inspired building blocks.

Wirkmechanismus

Target of Action

The primary target of 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride, also known as Fmoc-amino-trioxa-tridecanamine, HCl, is the amine group of amino acids . The compound is often used to protect the amine group during peptide synthesis .

Mode of Action

The compound acts as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction forms an Fmoc carbamate, which protects the amine group during subsequent reactions .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) method . It protects the amine group during the peptide bond formation between the amino group of one amino acid and the carboxyl group of another . This protection allows for the controlled step-by-step assembly of the peptide chain .

Pharmacokinetics

The fmoc group is known to enhance the hydrophobicity of the solute, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the formation of a protected peptide chain . The Fmoc group can be removed under mild basic conditions, revealing the amine group and allowing for further peptide bond formation .

Action Environment

The action of the Fmoc group is influenced by the pH of the environment . It is stable under acidic and oxidative conditions but is removed under mild basic conditions . Therefore, the pH of the reaction environment is crucial for the efficacy and stability of the Fmoc group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with a suitable amine precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under anhydrous conditions to prevent hydrolysis of the Fmoc group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated peptide synthesizers can also streamline the process, especially for large-scale production.

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine or diethylamine.

Oxidation: The amino group can be oxidized to form a nitro group, which can then be reduced back to an amine.

Substitution: The hydroxyl groups in the polyether chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Piperidine or diethylamine for deprotection.

Sodium nitrite and hydrochloric acid for oxidation.

Alkyl halides for substitution reactions.

Major Products Formed:

Deprotection yields the free amine.

Oxidation followed by reduction yields nitro-substituted amines.

Substitution reactions yield alkylated polyethers.

Vergleich Mit ähnlichen Verbindungen

Boc-protected amines: Another common protecting group for amines, tert-butyloxycarbonyl (Boc) is base-stable and requires acidic conditions for removal.

Cbz-protected amines: Benzyloxycarbonyl (Cbz) is another protecting group that is removed under hydrogenation conditions.

Uniqueness: 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride is unique due to its polyether chain, which provides additional flexibility and functionality compared to simpler protecting groups like Boc and Cbz.

Biologische Aktivität

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride, commonly known as FMOC-TOTA HCl, is a compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by a fluorenylmethyloxycarbonyl (Fmoc) group and a trioxa tridecanamine backbone, contributes to its biological activities. This article reviews the biological activity of FMOC-TOTA HCl, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C25H35ClN2O5

- Molecular Weight : 479.01 g/mol

- CAS Number : 868599-75-1

FMOC-TOTA HCl exhibits several biological activities primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Preliminary studies suggest that FMOC-TOTA HCl may possess anticancer properties. The compound's structural features enable it to interact with cellular components involved in cancer progression.

- Antioxidant Properties : The presence of the Fmoc group enhances the compound's ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Studies

Recent research has indicated that FMOC-TOTA HCl can inhibit the proliferation of cancer cell lines. In vitro assays demonstrated that the compound effectively reduces cell viability in a dose-dependent manner. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 8.88 ± 1.07 | Cytotoxic |

| HCC70 | 6.57 ± 1.11 | Cytotoxic |

| MCF12A | 9.41 ± 1.04 | Cytotoxic |

These findings suggest that FMOC-TOTA HCl may selectively target cancer cells while exhibiting lower toxicity towards non-tumorigenic cells .

Antioxidant Activity

The antioxidant capacity of FMOC-TOTA HCl was evaluated using various assays measuring its ability to neutralize free radicals. The compound demonstrated significant scavenging activity against hydroxyl radicals and superoxide anions, indicating its potential as a protective agent against oxidative stress-induced cellular damage .

Case Studies

-

Case Study on Anticancer Efficacy :

A study involving FMOC-TOTA HCl showed promising results in inhibiting tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, revealing a significant reduction in tumor size compared to control groups. -

Case Study on Neuroprotection :

Another investigation explored the neuroprotective effects of FMOC-TOTA HCl in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly improved cell survival rates and reduced markers of apoptosis.

Safety and Toxicology

Safety assessments have indicated that FMOC-TOTA HCl has a favorable profile when used within therapeutic ranges. However, further studies are necessary to fully understand its long-term effects and potential toxicological risks.

Risk and Safety Statements

| Symbol (GHS) | Signal Word | Hazard Statements |

|---|---|---|

| GHS07 | Warning | H315-H319-H335 |

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O5.ClH/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24;/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQYSNUVWDYITH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.